Madurastatin B2

antibacterial activity Micrococcus luteus structure-activity relationship

Madurastatin B2 is the aziridine-free congener of the madurastatin siderophore family, co-produced with B1 by Actinomadura madurae. Unlike B1, B2 exhibits no antibacterial activity against Micrococcus luteus, making it the definitive matched-pair negative control for antibacterial screening programs. Procure B2 for applications requiring functional siderophore iron-chelation activity without antimicrobial confounding: negative control experiments, metal-binding studies, biosynthetic intermediate investigations, and SAR scaffold mapping. Its minimal Ser-salicylic acid structure provides the baseline for systematically evaluating the pharmacophoric contributions of aziridine, oxazoline, and peptide extensions.

Molecular Formula C10H11NO5
Molecular Weight 225.2
CAS No. 768384-52-7
Cat. No. B2364812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMadurastatin B2
CAS768384-52-7
Molecular FormulaC10H11NO5
Molecular Weight225.2
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC(CO)C(=O)O)O
InChIInChI=1S/C10H11NO5/c12-5-7(10(15)16)11-9(14)6-3-1-2-4-8(6)13/h1-4,7,12-13H,5H2,(H,11,14)(H,15,16)/t7-/m1/s1
InChIKeySAEFXOJAEDXDBM-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Madurastatin B2 (CAS 768384-52-7): Baseline Chemical Identity and Siderophore Classification


Madurastatin B2 is a N-acylglycine natural product that derives from a N-benzoylglycine and is produced by pathogenic Actinomadura madurae IFM 0745 [1]. It belongs to the madurastatin family of siderophores, a class of bacterial secondary metabolites employed as iron chelators to facilitate absorption of poorly soluble environmental iron [2]. Chemically, Madurastatin B2 consists of a serine and salicylic acid moiety with the IUPAC name (2R)-3-hydroxy-2-[(2-hydroxybenzoyl)amino]propanoic acid, molecular formula C10H11NO5, and molecular weight 225.2 g/mol [3]. Unlike the pentapeptide madurastatins A1-A3 and the aziridine-containing madurastatin B1, Madurastatin B2 is a simplified dipeptidic congener that lacks the aziridine ring functionality [1].

Why Madurastatin B2 Cannot Be Substituted with Aziridine-Containing Madurastatins for Structure-Activity Relationship Studies


Generic substitution between Madurastatin B2 and its closest congener Madurastatin B1 (4) fails fundamentally due to a stark functional divergence rooted in the presence or absence of the aziridine ring. Experimental evidence from the original isolation study demonstrates that Madurastatin B2, which lacks the aziridine moiety, exhibits no antibacterial activity against Micrococcus luteus, whereas Madurastatin B1, bearing the aziridine ring, is active [1]. The study explicitly concluded that 'the presence of the aziridine ring is essential for such activity' [1]. Consequently, procurement of Madurastatin B2 for antibacterial screening programs in lieu of B1 or aziridine-containing analogs would produce fundamentally different, and potentially null, biological readouts. For applications where the absence of antibacterial activity is a requirement—such as negative control experiments, iron chelation studies decoupled from antimicrobial effects, or biosynthetic intermediate investigations—Madurastatin B2 provides a structurally proximal yet functionally distinct alternative that cannot be approximated by aziridine-containing madurastatins.

Quantitative Differentiation Evidence for Madurastatin B2 Against Closest Analogs


Antibacterial Activity: Direct Head-to-Head Comparison with Madurastatin B1 Against Micrococcus luteus

In the foundational isolation study, Madurastatin B2 and Madurastatin B1 were produced simultaneously by the same Actinomadura madurae IFM 0745 strain and evaluated side-by-side for antibacterial activity [1]. Madurastatin B1 exhibited antibacterial activity against Micrococcus luteus, whereas Madurastatin B2 did not [1]. The study attributed this differential activity exclusively to the aziridine ring present in B1 but absent in B2 [1].

antibacterial activity Micrococcus luteus structure-activity relationship

Structural Determinant of Antibacterial Activity: Aziridine Ring Absence in Madurastatin B2

The structural comparison between Madurastatin B2 (5) and Madurastatin B1 (4) reveals that both compounds consist of serine and salicylic acid moieties; however, Madurastatin B1 contains an aziridine ring while Madurastatin B2 does not [1]. The study further compared madurastatin A1 (1), which also contains an aziridine ring and exhibited antibacterial activity against Micrococcus luteus, reinforcing that the aziridine ring is the essential structural determinant for antibacterial activity within this chemical class [1]. Madurastatin B2 serves as the structural baseline demonstrating that the core serine-salicylic scaffold, without the aziridine modification, lacks antibacterial efficacy.

aziridine ring structure-activity relationship antibacterial pharmacophore

Siderophore Iron-Chelating Function: Class-Level Inference from Madurastatin A1

Although direct iron-binding measurements for Madurastatin B2 have not been reported, the study of madurastatins from Actinomadura madurae established that madurastatin A1 (1) possesses a strong affinity with ferric ion due to the presence of two hydroxamic acids and a salicylic acid moiety [1]. Based on this property, madurastatins are classified as siderophores—low molecular weight iron chelators that facilitate microbial iron acquisition [1]. As Madurastatin B2 contains the salicylic acid moiety (shared with madurastatin A1 and B1) and is a naturally co-produced siderophore member, it is inferred to possess iron-chelating capacity via its salicylate group [1]. However, direct comparative chelation affinity data (e.g., stability constants, log K values) for B2 versus B1 or A1 are not available in the primary literature.

iron chelation siderophore function pathogenicity

Broader Madurastatin Class Antibacterial Activity Against Moraxella catarrhalis: Baseline Context for B2 Inactivity

While Madurastatin B2 itself exhibits no antibacterial activity, subsequent studies on related madurastatin siderophores provide quantitative benchmarks that contextualize B2's inactivity. Bill et al. (2022) reported that functionalized hydroxyphenyloxazoline madurastatins (including synthetic analogs 2, 4, 17-18) exhibited MICs down to 4 µg/mL against Moraxella catarrhalis [1]. These active congeners all contain oxazoline or aziridine ring structures not present in Madurastatin B2 [1]. This cross-study comparison reinforces that the antibacterial activity observed in the madurastatin class is contingent upon specific N-terminal heterocyclic modifications (aziridine or oxazoline), and that the simpler serine-salicylic acid scaffold of Madurastatin B2 represents an inactive baseline.

Moraxella catarrhalis oxazoline madurastatins MIC

Biosynthetic Position: Madurastatin B2 as a Simplified Metabolic Intermediate or Shunt Product

The identification of the mad biosynthetic gene cluster in Actinomadura sp. WMMA1423 and RB99, encoding NRPS-based machinery, has enabled the proposal of a complete biosynthetic pathway for madurastatins [2]. Madurastatin B2, being a dipeptide consisting of serine and salicylic acid, likely represents an early-stage intermediate or a simplified shunt product of this biosynthetic pathway, in contrast to the more complex pentapeptide madurastatins (A1-A3, C1, D1-D4) that require additional NRPS modules and post-assembly modifications (e.g., oxazoline/aziridine ring formation) [2]. While Madurastatin B2 itself has not been the direct subject of biosynthetic gene cluster characterization studies, its structural simplicity and co-production with B1 in A. madurae IFM 0745 [1] support its classification as a minimal madurastatin scaffold.

biosynthesis NRPS mad gene cluster

Optimal Research Application Scenarios for Madurastatin B2 Procurement


Negative Control in Antibacterial Screening of Madurastatin-Derived Compounds

Madurastatin B2 serves as an experimentally validated negative control in antibacterial assays targeting madurastatin congeners or structurally related siderophores. Because B2 is co-produced with B1 from the same A. madurae strain yet lacks antibacterial activity against Micrococcus luteus, it provides a matched-pair control that isolates the contribution of the aziridine ring to antibacterial efficacy [1]. This application is particularly relevant for laboratories screening synthetic or semi-synthetic madurastatin analogs where distinguishing iron-chelation effects from direct antimicrobial activity is critical.

Siderophore Iron Chelation Studies Requiring Absence of Antimicrobial Confounding

For investigations of iron acquisition mechanisms, metal-binding stoichiometry, or siderophore-mediated pathogenicity that require a functional siderophore without attendant antibacterial activity, Madurastatin B2 offers a unique tool. As a member of the madurastatin siderophore family containing the salicylic acid iron-coordinating moiety [1], but lacking the aziridine pharmacophore required for antibacterial action [1], B2 enables the study of iron chelation processes in bacterial systems without introducing confounding antimicrobial effects that could alter microbial growth dynamics or selection pressure.

Biosynthetic Intermediate Analysis and NRPS Module Characterization

Given its minimal dipeptide structure (Ser + salicylic acid), Madurastatin B2 represents the likely early-stage intermediate of madurastatin biosynthesis [1]. This makes it valuable for in vitro reconstitution of NRPS assembly lines, substrate specificity studies of the initiating adenylation domains, and comparative metabolomic profiling to assess madurastatin production capacity across Actinomadura species [3]. Its detection in culture extracts may serve as a diagnostic marker indicating activation of the mad biosynthetic gene cluster [3].

Comparative Structure-Activity Relationship (SAR) Studies of Siderophore Pharmacophores

Madurastatin B2 provides the minimal scaffold against which the contributions of additional structural elements (aziridine ring, oxazoline ring, imidazolidinone ring, peptide chain extension) can be systematically evaluated. By establishing B2 as the inactive baseline in antibacterial assays against Micrococcus luteus [1], while madurastatins A1 and B1 exhibit activity [1] and oxazoline-containing madurastatins show MICs down to 4 µg/mL against Moraxella catarrhalis [2], researchers can map the specific molecular features that confer antimicrobial potency onto the core serine-salicylic acid scaffold.

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